molecular formula C6H10Br2 B13866893 5-Bromo-4-bromomethyl-1-pentene

5-Bromo-4-bromomethyl-1-pentene

Cat. No.: B13866893
M. Wt: 241.95 g/mol
InChI Key: MWVHPDUFDDPYPG-UHFFFAOYSA-N
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Description

5-Bromo-4-bromomethyl-1-pentene (CAS 157556-86-0) is a dibrominated alkene that serves as a specialized intermediate in organic synthesis . While specific documented applications are scarce in the available literature, its molecular structure suggests significant potential as a versatile building block. The compound features both a terminal alkene and two bromine atoms, one of which is a reactive bromomethyl group, enabling multiple simultaneous or sequential reaction pathways. This functionality allows researchers to explore complex molecular architectures through various transformations, including nucleophilic substitutions, cross-coupling reactions, and cyclizations . The presence of the bromomethyl group is particularly valuable for introducing additional carbon chains or heteroatoms, facilitating the construction of complex target molecules. As a research chemical, it provides a valuable template for developing new synthetic methodologies and exploring structure-activity relationships in drug discovery and materials science.

Properties

Molecular Formula

C6H10Br2

Molecular Weight

241.95 g/mol

IUPAC Name

5-bromo-4-(bromomethyl)pent-1-ene

InChI

InChI=1S/C6H10Br2/c1-2-3-6(4-7)5-8/h2,6H,1,3-5H2

InChI Key

MWVHPDUFDDPYPG-UHFFFAOYSA-N

Canonical SMILES

C=CCC(CBr)CBr

Origin of Product

United States

Preparation Methods

Synthesis via 1,5-Dibromopentane Intermediate

A novel and industrially scalable method involves using 1,5-dibromopentane as the starting material to prepare bromo-substituted pentene derivatives, which can be further functionalized to yield compounds like this compound.

Key Process Parameters:

Parameter Condition/Value
Starting Material 1,5-Dibromopentane
Solvent N,N-Dimethylformamide (DMF)
Catalyst Hexamethylphosphoric triamide
Mass Ratio (1,5-dibromopentane : DMF) 1 : 1 to 5
Mass Ratio (1,5-dibromopentane : Catalyst) 1 : 0.04 to 0.08
Reaction Temperature 100–160 °C (preferably 140 °C)
Reaction Time 2–12 hours (preferably 6 hours)
Workup Normal pressure distillation, brine wash, rectification
Yield >50% (example: 50.2%)
Purity >99%

This method involves heating the mixture of 1,5-dibromopentane, DMF, and the catalyst at elevated temperature to induce elimination and substitution reactions that yield the bromoalkene intermediate. The crude product is isolated by distillation under normal pressure, washed with brine to remove impurities, and purified by rectification to achieve high purity.

Advantages:

  • Simplifies synthesis and post-treatment steps.
  • Uses inexpensive and readily available raw materials.
  • Environmentally friendly solvent system.
  • High yield and purity suitable for industrial scale.
  • Stable and reproducible process.

Example:

  • 100 kg 1,5-dibromopentane mixed with 200 kg DMF.
  • Heated at 150 °C for 6 hours.
  • Distillation and brine wash yielded 32.6 kg of product with 99% purity and 50.2% yield.

Comparative Analysis of Preparation Methods

Feature 1,5-Dibromopentane Route 4-Penten-1-ol Bromination Route
Raw Material Availability Commercially available, inexpensive Limited availability, costly
Reaction Complexity Moderate, one-pot heating and distillation Multi-step, sensitive bromination
Yield >50%, scalable Variable, often lower
Purity >99% after purification Dependent on bromination control
Environmental Impact Uses DMF, catalyst, relatively green Uses PBr3, harsher reagents
Industrial Suitability High Limited

Research Discoveries and Optimizations

  • The use of hexamethylphosphoric triamide as a catalyst in the 1,5-dibromopentane route significantly improves reaction yield and stability.
  • Optimal reaction temperature (around 140 °C) and time (6 hours) balance conversion and selectivity.
  • Brine washing effectively removes polar impurities, enhancing final product purity.
  • The process is adaptable for large-scale production, reducing costs and environmental footprint.

Summary Table of Key Data

Parameter Value/Condition Notes
Molecular Weight 241.95 g/mol Confirmed by PubChem
Starting Material 1,5-Dibromopentane Primary route
Solvent N,N-Dimethylformamide Polar aprotic solvent
Catalyst Hexamethylphosphoric triamide Enhances reaction efficiency
Reaction Temperature 100–160 °C (optimal 140 °C) Temperature control critical
Reaction Time 2–12 hours (optimal 6 hours) Time affects yield and purity
Yield >50% (example 50.2%) Industrially relevant
Purity >99% High purity after purification
Workup Distillation, brine wash, rectification Standard purification steps

Mechanism of Action

The mechanism of action of 5-Bromo-4-bromomethyl-1-pentene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms in the compound can be easily substituted by nucleophiles, leading to the formation of various functionalized derivatives. The double bond in the compound can also participate in addition reactions with electrophiles, resulting in the formation of dihalogenated products . These reactions are facilitated by the presence of suitable catalysts and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 5-Bromo-4-bromomethyl-1-pentene with three structurally related brominated alkenes and alkanes, based on the available evidence:

2.1. 5-Bromo-1-pentene (CAS 1119-51-3)
  • Molecular Formula : C₅H₉Br
  • Molecular Weight : 149.03 g/mol
  • Structure : CH₂=CHCH₂CH₂CH₂Br
  • Key Properties :
    • Boiling Point: 125.5°C
    • Density: 1.2581 g/cm³ at 20°C
    • Solubility: Immiscible with water
  • Applications: Used as a starting material in the synthesis of DL-histrionicotoxin and benzophenone-containing fatty acids . Its terminal alkene and bromine substituent enable participation in Suzuki-Miyaura couplings and alkylation reactions .
  • Safety : Requires precautions against ignition due to flammability .
2.2. 1-Pentene, 5-bromo-4-methyl (CAS 89490-02-8)
  • Molecular Formula : C₆H₁₁Br
  • Molecular Weight : 163.06 g/mol
  • Structure : CH₂=CHCH(CH₃)CH₂Br
  • Applications : Likely used in specialized alkylation or polymerization reactions where branching is advantageous.
2.3. 1-Bromopentane (CAS 110-53-2)
  • Molecular Formula : C₅H₁₁Br
  • Molecular Weight : 151.05 g/mol
  • Structure : CH₃(CH₂)₄Br
  • Key Properties :
    • Boiling Point: ~129°C (typical for bromoalkanes)
    • Reactivity: Undergoes nucleophilic substitution (SN2) due to its primary bromide structure.
  • Applications : Common solvent and intermediate in pharmaceuticals and agrochemicals .
  • Safety : Causes skin and eye irritation; requires immediate washing upon contact .

Comparative Analysis Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Structural Features Reactivity/Applications
This compound* N/A C₆H₉Br₂ 227.86 ~200 (estimated) Di-brominated alkene High reactivity in dihalogenation reactions
5-Bromo-1-pentene 1119-51-3 C₅H₉Br 149.03 125.5 Terminal alkene, primary bromide Cross-coupling, alkylation
1-Pentene, 5-bromo-4-methyl 89490-02-8 C₆H₁₁Br 163.06 N/A Branched alkene, secondary bromide Sterically hindered alkylation
1-Bromopentane 110-53-2 C₅H₁₁Br 151.05 ~129 Saturated primary bromide SN2 substitutions, solvent

*Hypothetical compound inferred for comparison.

Research Findings and Key Differences

  • The bromomethyl group in this compound (if synthesized) would enhance electrophilicity, enabling dual functionalization in polymer chemistry or tandem reactions.
  • Physical Properties :
    • Brominated alkenes (e.g., 5-Bromo-1-pentene) generally have lower boiling points than saturated bromoalkanes (e.g., 1-Bromopentane) due to weaker van der Waals forces in alkenes .
    • Branching in 1-Pentene, 5-bromo-4-methyl reduces crystallinity and may lower melting points compared to linear analogs .

Q & A

Basic: What are the optimal synthetic conditions for 5-Bromo-4-bromomethyl-1-pentene to maximize yield and minimize side reactions?

Methodological Answer:
The synthesis of this compound requires careful control of bromination conditions. A two-step approach is recommended:

Initial Bromination: Use N-bromosuccinimide (NBS) in a radical-initiated reaction (e.g., benzoyl peroxide in CCl₄ at 80°C) to selectively brominate the allylic position, as demonstrated in similar substrates .

Second Bromination: For the bromomethyl group, electrophilic bromination with Br₂ in the presence of a Lewis acid (e.g., FeBr₃) under controlled temperatures (0–5°C) can prevent over-bromination.
Key Considerations:

  • Monitor reaction progress via TLC or GC-MS to halt the reaction at the desired stage.
  • Purify via fractional distillation or column chromatography to isolate the product from di-brominated byproducts .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Storage: Store at 0–6°C in airtight, light-resistant containers to prevent decomposition or unintended radical reactions .
  • Handling: Use explosion-proof refrigerators and avoid ignition sources due to flammability risks .
  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Conduct reactions in a fume hood to mitigate inhalation risks .

Advanced: How can researchers resolve discrepancies in reported solubility data for this compound?

Methodological Answer:
Discrepancies in solubility (e.g., immiscibility in water vs. partial solubility in polar solvents) may arise from differences in purity or measurement conditions. To address this:

Standardize Solubility Tests: Use USP/PhEur protocols with controlled temperature (25°C) and solvent grades.

Characterize Purity: Confirm purity via HPLC or NMR before testing. Trace impurities (e.g., residual Br₂) can alter solubility profiles .

Explore Solvent Blends: Test mixtures like DCM/hexane to identify optimal recrystallization conditions .

Advanced: What strategies enable regioselective bromination in synthesizing this compound?

Methodological Answer:
Regioselectivity challenges arise due to competing bromination at allylic, vinylic, or methyl positions. Strategies include:

  • Radical vs. Electrophilic Pathways: Use NBS/radical initiators for allylic bromination, avoiding electrophilic Br₂, which favors double-bond addition .
  • Steric and Electronic Effects: Introduce directing groups (e.g., electron-donating substituents) to steer bromine to the bromomethyl position.
  • Computational Modeling: Pre-screen reaction pathways using DFT calculations to predict regioselectivity .

Advanced: How do the bromo and bromomethyl groups influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Suzuki-Miyaura Coupling: The bromo group at C5 participates readily, while the bromomethyl group (C4) may require activation via Pd(0) catalysts.
  • Competing Pathways: The bromomethyl group can undergo elimination under basic conditions; use mild bases (e.g., K₂CO₃) and low temperatures to suppress side reactions .
  • Applications: The compound serves as a bifunctional linker in dendrimer synthesis or polymer functionalization .

Basic: What analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

  • NMR: ¹H NMR (CDCl₃) shows distinct vinyl proton signals (δ 5.2–5.8 ppm) and bromomethyl protons (δ 3.4–3.6 ppm). ¹³C NMR confirms substitution patterns .
  • Mass Spectrometry: High-resolution MS (HRMS) identifies the molecular ion peak (m/z 226.93 for C₆H₉Br₂⁺) and fragments .
  • Purity: Use GC with FID detection (>98% purity threshold) .

Advanced: How can computational modeling aid in studying reaction kinetics for this compound?

Methodological Answer:

  • Mechanistic Insights: Apply density functional theory (DFT) to model transition states and activation energies for bromination steps .
  • Kinetic Simulations: Use software like Gaussian or ORCA to predict rate constants for competing pathways (e.g., allylic vs. vinylic bromination).
  • Validation: Correlate computational data with experimental kinetic studies (e.g., stopped-flow UV-Vis spectroscopy) .

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